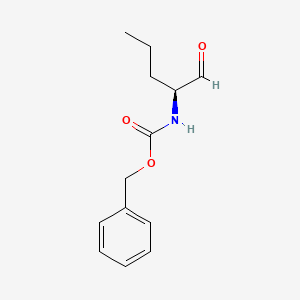
(S)-Benzyl (1-oxopentan-2-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl (1-oxopentan-2-yl)carbamate is an organic compound with a chiral center, making it optically active. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-oxopentan-2-yl)carbamate typically involves the reaction of (S)-2-amino-1-pentanol with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(S)-Benzyl (1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
(S)-Benzyl (1-oxopentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-Benzyl (1-oxopentan-2-yl)carbamate involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme function. The specific pathways involved depend on the enzyme and the context of the reaction.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Uniqueness
(S)-Benzyl (1-oxopentan-2-yl)carbamate is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
(S)-Benzyl (1-oxopentan-2-YL)carbamate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₉N₃O₄ and a molar mass of approximately 264.32 g/mol. Its structure comprises a benzyl group and a carbamate functional group, which are critical for its biological activity. The compound's unique combination of functional groups allows it to interact with various biological targets, potentially modulating metabolic pathways and influencing cellular responses .
Enzymatic Interactions
Research indicates that this compound interacts with specific enzymes and receptors, suggesting its role as either a substrate or an inhibitor in biochemical processes. This interaction profile is essential for understanding its therapeutic potential. For instance, studies have shown that the compound may affect enzyme kinetics, leading to altered metabolic pathways that could be beneficial in drug development .
Antimicrobial Properties
One of the notable biological activities of this compound is its antibacterial potential. In a comparative study of carbamate derivatives, this compound demonstrated significant activity against multidrug-resistant bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further investigation for potential antibiotic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized using flow microreactor systems for enhanced efficiency. The compound serves as a versatile building block in organic synthesis, allowing for the creation of various derivatives with modified biological activities .
Similar Compounds Comparison Table
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (2S,3S)-Benzyl (1-amino-3-methyl-1-oxopentan-2-yl)carbamate | 86161-49-1 | 0.98 |
| (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | 13139-28-1 | 0.97 |
| (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | 5241-56-5 | 0.95 |
| Benzyl ((S)-4-methyl-(R)-2-methyloxiran-2-yloxy)carbamate | 58117-53-6 | 0.92 |
| Benzyl ((R)-4-methyl-(S)-3-methyloxiran-2-yloxy)carbamate | 151378-81-3 | 0.90 |
This table illustrates the structural similarities between this compound and other related compounds, highlighting its unique reactivity and potential biological applications.
Case Study 1: Antibacterial Efficacy
In a recent study published in Organic & Biomolecular Chemistry, researchers synthesized a series of carbamates including this compound and evaluated their antibacterial properties against various strains of bacteria. The results indicated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound in antibiotic development .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action of this compound through computational modeling and enzyme kinetics assays. The findings suggested that the compound acts by inhibiting specific enzymes involved in bacterial cell wall synthesis, thereby providing insights into its antibacterial mechanism and paving the way for further drug development efforts .
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h3-5,7-9,12H,2,6,10H2,1H3,(H,14,16)/t12-/m0/s1 |
InChI 键 |
QLICRBGTURRRJF-LBPRGKRZSA-N |
手性 SMILES |
CCC[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCCC(C=O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















